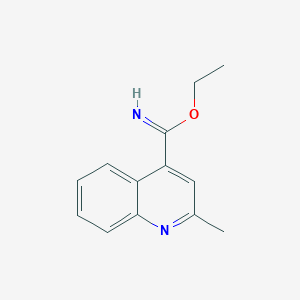
Ethyl 2-methylquinoline-4-carbimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methylquinoline-4-carbimidate is a heterocyclic compound derived from quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry. This compound features a quinoline core with an ethyl group at the 2-position, a methyl group at the 4-position, and a carbimidate functional group. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methylquinoline-4-carbimidate typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinoline core.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-methylquinoline-4-carbimidate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride and alkyl halides in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: 2-methylquinoline-4-amine derivatives.
Substitution: Various 2-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-methylquinoline-4-carbimidate has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Mecanismo De Acción
The mechanism of action of ethyl 2-methylquinoline-4-carbimidate involves its interaction with various molecular targets. In biological systems, the compound can inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylquinoline-4-carboxylic acid: Shares a similar quinoline core but lacks the ethyl and carbimidate groups.
2-Styrylquinoline-4-carboxylic acid: Contains a styryl group at the 2-position instead of an ethyl group.
2-Methylquinoline-4-amine: Similar structure but with an amine group instead of a carbimidate group.
Uniqueness
Ethyl 2-methylquinoline-4-carbimidate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbimidate group enhances its potential as a versatile intermediate in organic synthesis and its biological activity compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C13H14N2O |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
ethyl 2-methylquinoline-4-carboximidate |
InChI |
InChI=1S/C13H14N2O/c1-3-16-13(14)11-8-9(2)15-12-7-5-4-6-10(11)12/h4-8,14H,3H2,1-2H3 |
Clave InChI |
LCQUOMURDLVOLR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=N)C1=CC(=NC2=CC=CC=C21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



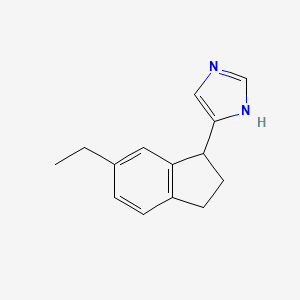
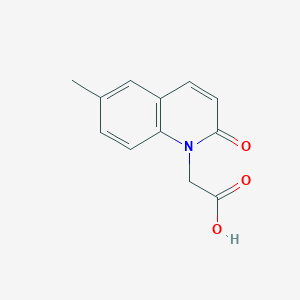


![2-chloro-5H-chromeno[4,3-d]pyrimidine](/img/structure/B11888743.png)

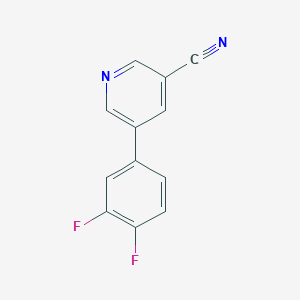

![3-Ethyl-9H-furo[3,4-b]chromen-9-one](/img/structure/B11888775.png)
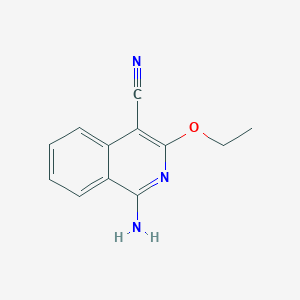

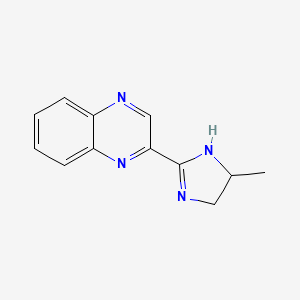
![3-(4-Fluorophenyl)imidazo[1,2-A]pyridine](/img/structure/B11888792.png)
